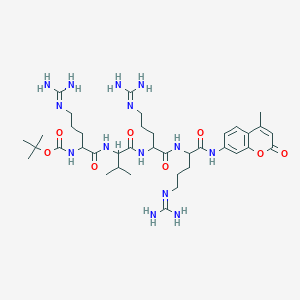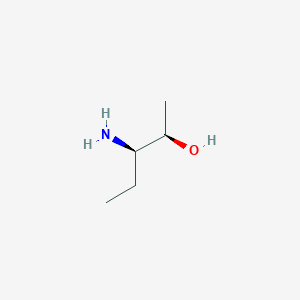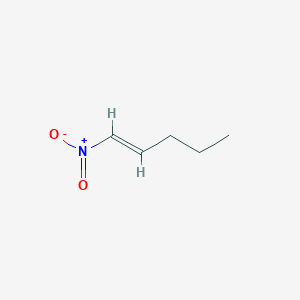
Boc-Arg-Val-Arg-Arg-AMC acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Arg-Val-Arg-Arg-AMC acetate salt is a synthetic fluorogenic substrate used in biochemical research. It is known for its ability to be cleaved by specific proteases, making it valuable in studying enzyme kinetics and activity. The compound has a molecular weight of 903.05 and is often used in assays to measure the activity of enzymes like furin, a calcium-dependent serine protease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg-Val-Arg-Arg-AMC acetate salt involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The tert-butyl group (Boc) is used to protect the amino group of arginine. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques. The final product is obtained by cleaving the peptide from the resin and purifying it through high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. The compound is typically stored at temperatures below -10°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Arg-Val-Arg-Arg-AMC acetate salt primarily undergoes hydrolysis reactions catalyzed by specific proteases. The cleavage of the amide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which can be detected by fluorescence spectroscopy .
Common Reagents and Conditions
The common reagents used in these reactions include proteases like furin and proprotein convertase 4. The reactions are typically carried out in buffered solutions at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which is highly fluorescent and can be easily quantified .
Applications De Recherche Scientifique
Boc-Arg-Val-Arg-Arg-AMC acetate salt has a wide range of applications in scientific research:
Chemistry: Used in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell biology to study the processing of precursor proteins by proteases.
Medicine: Utilized in drug discovery to screen for inhibitors of proteases involved in diseases.
Industry: Applied in the development of diagnostic assays for detecting protease activity.
Mécanisme D'action
The mechanism of action of Boc-Arg-Val-Arg-Arg-AMC acetate salt involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the amide bond, releasing the fluorophore AMC. This process is highly specific and allows for the accurate measurement of protease activity. The molecular targets include proteases like furin, which are involved in the secretory processing of precursor proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate used in similar applications.
Boc-Arg-Val-Arg-AMC: A shorter peptide sequence with similar properties.
Boc-Arg-Arg-AMC: A simpler substrate used for basic protease activity assays.
Uniqueness
Boc-Arg-Val-Arg-Arg-AMC acetate salt is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases like furin. Its high sensitivity and specificity make it valuable in various research applications .
Propriétés
Formule moléculaire |
C38H62N14O8 |
|---|---|
Poids moléculaire |
843.0 g/mol |
Nom IUPAC |
tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47) |
Clé InChI |
YWISVGSSAYEYKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)
![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)

![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)

![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
